molecular formula C8H5BrF4O B1272972 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 883499-00-1

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1272972
CAS No.: 883499-00-1
M. Wt: 273.02 g/mol
InChI Key: QBGSEHUUSPUFTH-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol . This compound is characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

This compound is often used in chemical synthesis

Action Environment

The action, efficacy, and stability of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be influenced by various environmental factors. For instance, it is recommended to be stored at ambient temperature .

Preparation Methods

The synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 2-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications, including:

Comparison with Similar Compounds

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSEHUUSPUFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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